molecular formula C15H14N4O2 B2570948 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide CAS No. 2034464-42-9

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide

Cat. No.: B2570948
CAS No.: 2034464-42-9
M. Wt: 282.303
InChI Key: KSZOVHFDWAQCNR-UHFFFAOYSA-N
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Description

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Pyrazole and Pyridine Rings: The pyrazole and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Final Coupling: The final step involves coupling the furan ring with the pyrazole-pyridine intermediate using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)furan-3-carboxamide is unique due to its combination of three different heterocyclic rings (pyrazole, pyridine, and furan), which can confer unique electronic and steric properties. This makes it a versatile scaffold for the development of new compounds with diverse biological activities.

Properties

IUPAC Name

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-19-14(4-6-18-19)13-3-2-11(8-16-13)9-17-15(20)12-5-7-21-10-12/h2-8,10H,9H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZOVHFDWAQCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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